2,6-Dichloro-4-isopropenylpyridine
Description
2,6-Dichloro-4-isopropenylpyridine is a halogenated pyridine derivative characterized by two chlorine atoms at the 2- and 6-positions and an isopropenyl group (-CH₂C(CH₂)=CH₂) at the 4-position of the pyridine ring.
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2,6-dichloro-4-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H7Cl2N/c1-5(2)6-3-7(9)11-8(10)4-6/h3-4H,1H2,2H3 |
InChI Key |
ITAJVHXKCRIHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key differences between 2,6-Dichloro-4-isopropenylpyridine and its analogs:
Research Findings and Limitations
- Thermal Stability : Chloromethyl and isocyanate substituents (in analogs) are prone to decomposition under heat, whereas isopropenyl groups may enhance thermal stability due to conjugation with the aromatic ring.
- Industrial Relevance : The technical-grade status of 2,6-dichloro-4-isocyanatopyridine highlights its scalability, while 2,6-dichloro-4-(chloromethyl)pyridine’s commercial availability (CAS 101990-72-1) underscores its utility in organic synthesis .
- Knowledge Gaps: Direct data on 2,6-dichloro-4-isopropenylpyridine’s physicochemical properties (e.g., melting point, solubility) and toxicity are absent in the provided evidence, necessitating further experimental validation.
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